N-(3-phenylsulfanylcyclobutyl)oxan-4-amine
Description
N-(3-phenylsulfanylcyclobutyl)oxan-4-amine is a complex organic compound characterized by a cyclobutyl ring substituted with a phenylsulfanyl group and an oxan-4-amine moiety
Properties
IUPAC Name |
N-(3-phenylsulfanylcyclobutyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-2-4-14(5-3-1)18-15-10-13(11-15)16-12-6-8-17-9-7-12/h1-5,12-13,15-16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHCBJOOUMHSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2CC(C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylsulfanylcyclobutyl)oxan-4-amine typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor under controlled conditions. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the cyclobutyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylsulfanylcyclobutyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclobutyl ring or the oxan-4-amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various amine derivatives .
Scientific Research Applications
N-(3-phenylsulfanylcyclobutyl)oxan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-phenylsulfanylcyclobutyl)oxan-4-amine exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The oxan-4-amine moiety may also play a role in binding to biological molecules, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)oxan-4-amine: Similar structure but with a bromine atom instead of a phenylsulfanyl group.
N-(3-fluorophenyl)oxan-4-amine: Contains a fluorine atom in place of the phenylsulfanyl group.
N-(3-phenoxypropyl)oxan-4-amine: Features a phenoxypropyl group instead of the phenylsulfanyl group.
Uniqueness
N-(3-phenylsulfanylcyclobutyl)oxan-4-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
